molecular formula C17H21NO3 B11303093 3-ethyl-4-methyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-4-methyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11303093
M. Wt: 287.35 g/mol
InChI Key: CPMAOVQUQOZZCI-UHFFFAOYSA-N
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Description

3-ETHYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring. Such compounds are of significant interest due to their potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions might require low temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-ETHYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-4-METHYL-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of chromene and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-ethyl-4-methyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C17H21NO3/c1-4-8-18-9-14-15(20-10-18)7-6-13-11(3)12(5-2)17(19)21-16(13)14/h6-7H,4-5,8-10H2,1-3H3

InChI Key

CPMAOVQUQOZZCI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC(=O)C(=C3C)CC)OC1

Origin of Product

United States

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